(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
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Description
(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C22H27Cl2N3O8 and its molecular weight is 532.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; dihydrochloride is a complex organic molecule with potential biological activity. It is structurally related to tetracyclines and exhibits various pharmacological properties. This article explores its biological activity based on available research findings.
- Molecular Formula : C22H25N3O8
- Molar Mass : 447.41 g/mol
- CAS Number : 1207283-60-0
- Density : 1.69 g/cm³ (predicted)
The compound demonstrates antimicrobial properties similar to those of tetracycline antibiotics. Its mechanism involves inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This action disrupts the translation process in bacteria, leading to growth inhibition or death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for various bacterial strains are reported to be in the low microgram per milliliter range.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Streptococcus pneumoniae | 1 |
This data suggests that the compound is particularly effective against Gram-positive bacteria.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on mammalian cell lines. Results indicate that while it is effective against bacterial cells, it exhibits moderate cytotoxicity towards human cell lines with IC50 values ranging from 20 to 50 µg/mL.
Study on Antimicrobial Efficacy
A notable study published in the International Journal of Research evaluated the antimicrobial efficacy of this compound compared to traditional tetracyclines. The results demonstrated that:
- The compound showed superior efficacy against resistant strains of bacteria.
- It was effective in reducing biofilm formation in Staphylococcus aureus.
Clinical Application
Another study explored its potential application in treating bacterial infections in animal models. The findings suggested:
- Significant reduction in infection rates when administered alongside standard antibiotic therapy.
Properties
Molecular Formula |
C22H27Cl2N3O8 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1 |
InChI Key |
QEWKWVAUKGEOPK-PFJMOZTNSA-N |
Isomeric SMILES |
C[C@@H]1C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
Origin of Product |
United States |
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